Atheroline

Medicinal Chemistry Natural Product Derivatization ADMET Prediction

Atheroline (CAS 5140-35-2) is a naturally occurring oxoaporphine alkaloid with the molecular formula C19H15NO5 and a molecular weight of 337.33 g/mol. It is biosynthetically classified as a noraporphine-derived oxoaporphine, characterized by a dibenzo[de,g]quinoline-7-one skeleton bearing three methoxy substituents and a free phenolic hydroxyl at the C-9 position.

Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
CAS No. 5140-35-2
Cat. No. B1666112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtheroline
CAS5140-35-2
SynonymsAtheroline
Molecular FormulaC19H15NO5
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC
InChIInChI=1S/C19H15NO5/c1-23-13-8-10-11(7-12(13)21)18(22)17-15-9(4-5-20-17)6-14(24-2)19(25-3)16(10)15/h4-8,21H,1-3H3
InChIKeyVITQCDLNBVTCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atheroline (CAS 5140-35-2) – Oxoaporphine Alkaloid Sourcing Guide for Biomedical & Phytochemical Research


Atheroline (CAS 5140-35-2) is a naturally occurring oxoaporphine alkaloid with the molecular formula C19H15NO5 and a molecular weight of 337.33 g/mol [1]. It is biosynthetically classified as a noraporphine-derived oxoaporphine, characterized by a dibenzo[de,g]quinoline-7-one skeleton bearing three methoxy substituents and a free phenolic hydroxyl at the C-9 position [2]. Atheroline has been isolated from multiple plant families including Lauraceae (Lindera glauca, Dehaasia triandra), Monimiaceae (Atherosperma moschatum, Nemuaron vieillardii), Hernandiaceae (Hernandia sonora), and Rutaceae (Murraya koenigii) [3][4]. Unlike its more abundant O-methylated congener oxoglaucine, atheroline remains a relatively scarce alkaloid in natural extracts, necessitating synthetic approaches for research-scale supply .

Why Atheroline Cannot Be Replaced by Oxoglaucine or Other Common Oxoaporphines


Substituting atheroline with the more commercially accessible oxoglaucine (O-methylatheroline, CAS 5574-24-3) introduces a critical structural divergence at the C-9 phenolic position that is not pharmaceutically or biochemically neutral. Atheroline bears a free phenolic hydroxyl (C9-OH), whereas oxoglaucine is fully methylated at this site (C9-OCH3), yielding different hydrogen-bond donor capacity, LogP, and metabolic susceptibility [1]. The hydroxyl group also serves as a derivatization handle for semi-synthetic modification absent in the tetramethoxy analog. In the context of anti-tumor metastatic screening, both compounds were co-isolated from Lindera glauca and tested in parallel: atheroline (compound 7) exhibited positive activity, yet did not reach the significance threshold of laurotetanine or pallidine from the same study, establishing a within-study rank order that would be lost upon generic substitution [2]. Additionally, synthetic sourcing of atheroline is fundamentally different from that of oxoglaucine—atheroline is prepared from boldine via a four-step sequence with 20% overall yield, whereas oxoglaucine is accessible from glaucine in a single oxidation step with 68–80% yield . These orthogonal differences in structure, bioactivity profile, and synthetic accessibility preclude assumption of interchangeability.

Atheroline (5140-35-2) – Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: Free Phenolic Hydroxyl Versus Fully Methylated Oxoglaucine Determines Derivatization Potential and Physicochemical Profile

Atheroline (C19H15NO5, MW 337.33) possesses a single free phenolic hydroxyl at C-9, distinguishing it from its closest structural analog oxoglaucine (O-methylatheroline, C20H17NO5, MW 351.35), which bears an additional methoxy group at that position [1]. This substitution difference translates into measurable physicochemical divergence: atheroline has one hydrogen-bond donor (vs. zero for oxoglaucine), a TPSA of 77.90 Ų (vs. 66.88 Ų for oxoglaucine), and a lower computed LogP of approximately 3.1 (vs. 3.48 for oxoglaucine) [2]. The C9-OH also serves as a critical functional handle for semi-synthetic diversification (e.g., O-acylation, O-alkylation, or triflate activation) that is entirely absent in the tetramethoxy scaffold .

Medicinal Chemistry Natural Product Derivatization ADMET Prediction

Synthetic Accessibility: Atheroline Requires Four-Step Synthesis from Boldine with 20% Overall Yield Versus Single-Step Oxoglaucine at 68–80%

The synthesis of atheroline from commercially available (+)-boldine proceeds via monomethylation, triflate protection, Mn(III) acetate oxidation, and KOH-MeOH deprotection in four steps with an overall isolated yield of 20% . This contrasts sharply with oxoglaucine, which is prepared in a single oxidation step from glaucine using Mn(III) acetate, periodic acid, or lead(IV) acetate with reported yields of 68–80% . The lower yield and increased step count for atheroline reflect (a) the need for regioselective monomethylation of boldine, which produces an inseparable mixture requiring separation via triflate derivatization, and (b) the additional deprotection step to liberate the free C9-OH .

Total Synthesis Process Chemistry Sourcing Feasibility

Acute Toxicity Profile: Atheroline Classified as Highly Toxic with LD50 Values Providing Safety Benchmarks for Handling

Atheroline is classified as a highly toxic substance. Acute toxicity data from mouse models establish oral LD50 at 450 mg/kg and intraperitoneal LD50 at 170 mg/kg [1]. These values place atheroline in a toxicity category that exceeds many common oxoaporphine alkaloids used in research. While direct head-to-head acute toxicity comparisons with oxoglaucine or liriodenine are not available in the same study, the GHS classification of atheroline as 'highly toxic' mandates specific handling, storage, and disposal protocols that differ from less hazardous oxoaporphine congeners [1].

Toxicology Laboratory Safety Risk Assessment

Anti-Tumor Metastatic Activity Ranking Within Lindera glauca Extract: Rank-Order Position Among Co-Isolated Alkaloids

In the only published head-to-head anti-tumor metastatic evaluation, atheroline (compound 7) was co-isolated with nine other constituents from Lindera glauca and tested in an anti-tumor metastasis assay [1]. Atheroline demonstrated positive anti-tumor metastatic activity but fell below the significance threshold achieved by compounds 1, 4, and 5 (laurotetanine, pallidine, and N-trans-feruloyltyramine, respectively) [1]. This within-study rank ordering provides a direct efficacy comparison against structurally related co-isolated alkaloids from the same plant matrix. Notably, oxoglaucine was not among the isolated compounds in this study, limiting direct atheroline-oxoglaucine comparison in this assay context [1].

Cancer Metastasis Natural Product Screening Aporphine Alkaloid Pharmacology

Natural Source Breadth: Atheroline Is Distributed Across Multiple Plant Families Enabling Cross-Species Comparative Phytochemistry

Atheroline has been reliably identified in at least eight plant species spanning four families: Lauraceae (Lindera glauca, Dehaasia triandra, Alseodaphne corneri), Monimiaceae (Atherosperma moschatum, Nemuaron vieillardii, Dryadodaphne novoguineensis), Hernandiaceae (Hernandia sonora), and Rutaceae (Murraya koenigii) [1][2][3][4][5]. In contrast, oxoglaucine is primarily documented from Annonaceae, Papaveraceae, and select Lauraceae species [6]. This broader phylogenetic distribution of atheroline may indicate distinct biosynthetic pathway accessibility and offers researchers multiple botanical starting materials for natural product isolation protocols, whereas oxoglaucine sourcing is more constrained.

Phytochemistry Chemotaxonomy Natural Product Isolation

Atheroline – High-Value Application Scenarios Based on Differentiated Evidence


Semi-Synthetic Derivatization Programs Requiring a Free Phenolic Handle on the Oxoaporphine Scaffold

When a research program requires conjugation of the oxoaporphine core to a fluorophore, affinity tag, or polymer support via ester or ether linkage, atheroline is the only suitable naturally occurring oxoaporphine scaffold that natively provides the C9-OH attachment point. Oxoglaucine (C9-OCH3) cannot participate in such derivatizations without prior deprotection. The triflate chemistry developed by Singh et al. (2007) further confirms the synthetic tractability of atheroline's phenol for late-stage functionalization. Researchers should procure atheroline rather than oxoglaucine when a conjugation-ready oxoaporphine core is required.

Within-Class Reference Standard for Moderate-Activity Anti-Metastatic Oxoaporphine Screening

Based on the head-to-head comparison from Lindera glauca [1], atheroline occupies a defined rank-order position (positive but sub-significant anti-metastatic activity) relative to the more potent laurotetanine and pallidine. This makes atheroline a well-characterized moderate-efficacy reference standard for structure-activity relationship (SAR) studies within the aporphine/oxoaporphine class. Screening programs evaluating novel synthetic oxoaporphines can use atheroline as an activity threshold benchmark to distinguish non-specific cytotoxicity from meaningful anti-migratory effects.

Cross-Family Phytochemical Profiling and Chemotaxonomic Marker Studies

Atheroline's documented occurrence across four plant families (Lauraceae, Monimiaceae, Hernandiaceae, Rutaceae) positions it as a valuable chemotaxonomic marker for comparative phytochemistry [2][3]. Unlike oxoglaucine, which is more narrowly distributed, atheroline enables cross-family alkaloid profiling studies that investigate the evolutionary conservation of oxoaporphine biosynthesis. Botanical authentication and quality control programs targeting species from these families may procure atheroline as an analytical reference standard for HPLC or LC-MS chemical fingerprinting.

Acute Oral Toxicity Reference for Oxoaporphine Safety Profiling

Atheroline's experimentally determined acute toxicity values (oral LD50: 450 mg/kg; IP LD50: 170 mg/kg in mice) [4] provide one of the few quantitative in vivo safety benchmarks available for the oxoaporphine alkaloid class. Toxicology and pharmacology programs that require a known-toxic comparator within the oxoaporphine family—for instance, when evaluating the safety margins of liriodenine or oxoglaucine derivatives—can use atheroline as a high-toxicity reference anchor to contextualize new compound safety data.

Quote Request

Request a Quote for Atheroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.